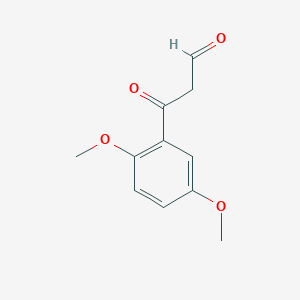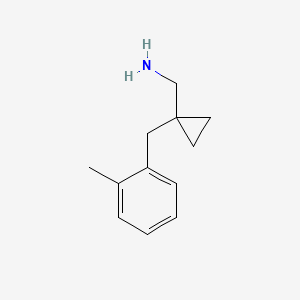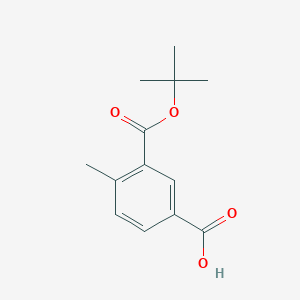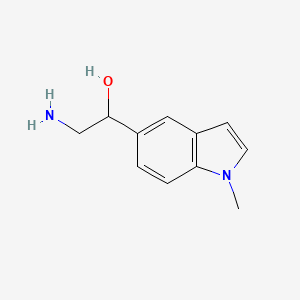
2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine is a chemical compound that features a cyclopropane ring substituted with a 4-chlorothiophene group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable thiophene derivative followed by chlorination and amination steps. One common method involves the reaction of 4-chlorothiophene with cyclopropanecarboxylic acid, followed by reduction and amination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: This compound shares a similar thiophene structure but has a thiazole ring instead of a cyclopropane ring.
2-(4-Chlorothiophen-2-yl)ethanamine: This compound has an ethylamine group instead of a cyclopropane ring.
Uniqueness
2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C7H8ClNS |
|---|---|
Molekulargewicht |
173.66 g/mol |
IUPAC-Name |
2-(4-chlorothiophen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8ClNS/c8-4-1-7(10-3-4)5-2-6(5)9/h1,3,5-6H,2,9H2 |
InChI-Schlüssel |
SXPKSNZVGKCOSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1N)C2=CC(=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)


![Dispiro[3.1.36.14]decan-2-amine](/img/structure/B13533552.png)
![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)
